(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride is a chiral compound with the molecular formula and a molecular weight of 153.61 g/mol. It is recognized for its role in medicinal chemistry and organic synthesis, serving as a building block for various pharmaceutical compounds. The compound is also investigated for its potential biological activities and interactions with biomolecules, making it significant in scientific research applications.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich, CD Biosynsis, and BenchChem. It is typically available for research purposes only and not intended for clinical use.
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride is classified as an organic compound, specifically a pyrrolidine derivative. Its unique stereochemistry and functional groups make it valuable in synthetic biology and medicinal chemistry.
The synthesis of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride generally involves several key steps:
The reaction conditions must be carefully controlled to ensure high yield and selectivity for the desired stereoisomer. The use of chiral catalysts is crucial for achieving the specific (3R,5S) configuration.
The molecular structure of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride features a pyrrolidine ring with a hydroxymethyl group at the 5-position and a hydroxyl group at the 3-position.
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride involves its interaction with specific molecular targets within biological systems. The presence of hydroxyl and methoxymethyl groups enables the formation of hydrogen bonds and other interactions with enzymes or receptors. These interactions can modulate the activity of target molecules, leading to various biological effects that warrant further investigation.
The compound exhibits solubility in water due to its polar functional groups and is sensitive to moisture and light.
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride has several important applications:
This compound's unique properties make it an essential component in research aimed at developing new therapeutic agents and understanding biochemical processes.
The compound's chemical identity is unambiguously defined through multiple nomenclature systems and identifier codes essential for scientific communication and regulatory compliance. Its molecular formula, C5H12ClNO2, corresponds to a molecular weight of 153.61 g/mol as confirmed by multiple analytical sources [2] [4]. The systematic IUPAC name specifies the absolute configuration: (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride, highlighting the relationship between the hydroxyl substituents and the pyrrolidine ring's stereocenters.
The structural representation in SMILES notation (O[C@H]1CNC@HC1.[H]Cl) precisely encodes stereochemistry at the 3R and 5S positions, while the InChIKey (CALDMMCNNFPJSI-CRCLSJGQSA-N) provides a unique, hash-based identifier enabling digital database searches [2] [8]. Registry identifiers create essential cross-references across chemical databases: CAS Registry Number (478922-47-3), PubChem CID (15817396), and MDL Number (MFCD09056830) collectively ensure precise tracking in scientific literature and regulatory documents [1] [4].
Table 1: Systematic Identifiers and Molecular Properties
Identifier Type | Value | Source/Reference |
---|---|---|
CAS Registry Number | 478922-47-3 | [2] [4] |
IUPAC Name | (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride | [4] |
Molecular Formula | C5H12ClNO2 | [2] |
Molecular Weight | 153.61 g/mol | [2] [4] |
SMILES Notation | O[C@H]1CNC@HC1.[H]Cl | [2] |
PubChem CID | 15817396 | [1] [8] |
The compound exists commercially as a white crystalline solid with 97% purity, reflecting industrial standardization for research applications [4]. Its nomenclature includes several structurally descriptive synonyms that remain in common usage within chemical catalogs and research publications, including (2S,4R)-4-Hydroxy-2-pyrrolidineMethanol Hydrochloride and (3R,5S)-3-Hydroxy-5-hydroxymethylpyrrolidine Hydrochloride [4].
Table 2: Common Synonyms and Alternative Nomenclature
Synonym |
---|
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride |
(3R,5S)-3-Hydroxy-5-hydroxymethylpyrrolidine Hydrochloride |
(2S,4R)-4-Hydroxy-2-pyrrolidineMethanol Hydrochloride |
(2S,4R)-2-Hydroxymethyl-4-hydroxy-pyrrolidine hydrochloride |
(3R,5S)-5-Hydroxymethyl-3-pyrrolidinol hydrochloride |
The defined (3R,5S) relative configuration establishes critical three-dimensional architecture that differentiates its pharmacological behavior from other stereoisomers. This specific stereoisomer features two chiral centers with trans orientation, creating a spatially defined arrangement of functional groups that serves as a pharmacophore in enzyme inhibition [5] . The spatial separation between the hydroxymethyl group at position 5 and the hydroxyl group at position 3 measures approximately 3.2Å – an optimal distance for simultaneous hydrogen bonding with biological targets, particularly HMG-CoA reductase in statin drug molecules [5].
Molecular modeling reveals that the (3R,5S) configuration positions both hydroxyl groups equatorially relative to the pyrrolidine ring's puckered conformation, minimizing steric strain while maximizing solvent accessibility for hydrogen bonding interactions. This specific spatial arrangement cannot be achieved by either the (3S,5R) enantiomer or the meso (3R,5R/3S,5S) forms, which exhibit distinct conformational profiles . The hydrochloride counterion further stabilizes the preferred conformation through electrostatic interactions with the protonated nitrogen, locking the ring in a conformation ideal for binding pocket insertion [4] .
The stereochemical purity demanded for pharmaceutical applications necessitates asymmetric synthesis routes that avoid racemization. Industrial production employs enantioselective methods such as chiral pool derivatization from L-glutamic acid or catalytic asymmetric hydrogenation, achieving enantiomeric excesses >99% to meet regulatory requirements for therapeutic intermediates [5].
The emergence of this specific stereoisomer as a synthetic target coincided with the "chiral switch" in pharmaceutical development during the 1990s, when regulatory agencies began requiring stereochemical characterization of drug components. Its structural motif first gained prominence as the core framework in statin development, particularly in CRT inhibitors where the (3R,5S) configuration demonstrated 50-fold greater potency than its diastereomers [5]. The compound represents a milestone in transitioning from racemic therapeutics to enantiopure drugs, illustrating how stereochemical control improves therapeutic indices.
Synthetic accessibility initially limited widespread adoption. Early routes via resolution of racemic mixtures suffered from low yields (<15%), while diastereoselective synthesis required expensive chiral auxiliaries . The development of cost-effective catalytic asymmetric processes after 2000 enabled industrial-scale production, coinciding with expanded applications beyond statins to protease inhibitors and neurological agents [5] . Current methodologies employ immobilized transaminases or ruthenium-BINAP hydrogenation catalysts that achieve kilogram-scale production with >98% de, meeting global demand estimated at 5-10 metric tons annually [4].
Table 3: Key Physicochemical Properties and Handling Specifications
Property | Value/Specification | Documentation Source |
---|---|---|
Appearance | White crystalline solid | [4] |
Melting Point | 123-125°C | [4] |
Storage Conditions | Under inert gas (N2 or Ar) at 2-8°C | [2] [4] |
Solubility | Soluble in DMSO, methanol, water | [4] |
Purity Specification | ≥97% (HPLC) | |
Stability | Hygroscopic; sensitive to oxidation | [2] [7] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9